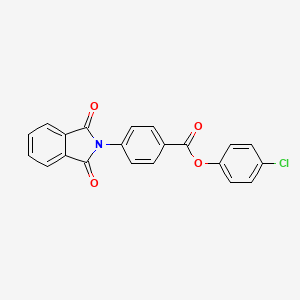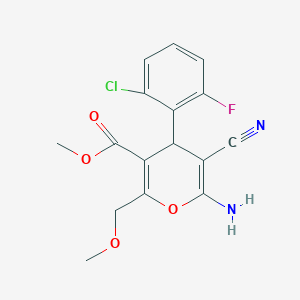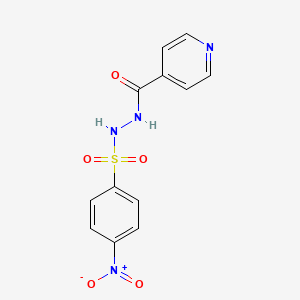![molecular formula C22H17N3O4S B11537264 (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11537264.png)
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one” is a mouthful, but let’s break it down. This compound belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a sulfur atom and a nitrogen atom. The structural formula is as follows:
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[5-(3-nitrophenyl)furan-2-yl]methylidene-1,3-thiazolidin-4-one
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for this compound. One common method involves the condensation of 2,4-dimethylaniline with furfural in the presence of a thiol (such as thiourea) to form the thiazolidinone ring. The imine group is introduced by reacting the resulting thiazolidinone with an aldehyde (such as benzaldehyde). The stereochemistry (Z/E) arises from the arrangement of substituents around the double bonds.
Industrial Production::
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The thiazolidinone ring can undergo oxidation, leading to the formation of various derivatives.
Reduction: Reduction of the nitro group can yield an amino compound.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas over a catalyst (e.g., palladium on carbon).
Substitution: Various halogenating agents (e.g., bromine, chlorine).
Major Products:: The specific products depend on reaction conditions and substituents. For example, reduction of the nitro group yields an amino derivative.
Applications De Recherche Scientifique
Chemistry::
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: Investigations into potential drug candidates.
Antimicrobial Properties: Some derivatives exhibit antimicrobial activity.
Anticancer Potential: Research explores its effects on cancer cells.
Dye Synthesis: The furan moiety contributes to color properties.
Photovoltaics: Thiazolidinone derivatives may find applications in solar cells.
Mécanisme D'action
The exact mechanism remains an active area of study. It likely involves interactions with cellular targets, potentially affecting gene expression or enzyme activity.
Comparaison Avec Des Composés Similaires
While structurally unique, “(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one” shares similarities with other thiazolidinones, such as thiazolidinediones used in diabetes treatment.
Propriétés
Formule moléculaire |
C22H17N3O4S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(5E)-2-(2,4-dimethylphenyl)imino-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17N3O4S/c1-13-6-8-18(14(2)10-13)23-22-24-21(26)20(30-22)12-17-7-9-19(29-17)15-4-3-5-16(11-15)25(27)28/h3-12H,1-2H3,(H,23,24,26)/b20-12+ |
Clé InChI |
HDTKCDXDKGMMLN-UDWIEESQSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/S2)C |
SMILES canonique |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylurea](/img/structure/B11537201.png)
![Ethyl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11537206.png)
![2-Amino-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11537209.png)
![4-bromo-N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11537215.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537223.png)
![3,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B11537224.png)


![4-methyl-N-[3-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11537237.png)
![2,4-dichloro-N'-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide](/img/structure/B11537245.png)
![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11537249.png)

![4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-furan-3-carbonitrile](/img/structure/B11537259.png)
